molecular formula C16H20BrNO5 B8551878 diethyl N-(4-bromobenzoyl)-L-glutamate

diethyl N-(4-bromobenzoyl)-L-glutamate

Cat. No.: B8551878
M. Wt: 386.24 g/mol
InChI Key: WTNGZYSPMUJXLO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl N-(4-bromobenzoyl)-L-glutamate is a synthetic glutamate derivative characterized by a 4-bromobenzoyl group linked to the α-amino group of L-glutamic acid, with ethyl esters at the γ- and α-carboxylic acid positions. This compound serves as a key intermediate in synthesizing antifolate agents and antitumor inhibitors, particularly those targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Its synthesis involves coupling 4-bromobenzoyl chloride with diethyl L-glutamate in the presence of triethylamine, yielding a stable ester intermediate with a molecular formula of C₁₆H₂₀BrNO₅ . The bromine substituent enhances electrophilic reactivity, facilitating further functionalization in drug development pipelines .

Properties

Molecular Formula

C16H20BrNO5

Molecular Weight

386.24 g/mol

IUPAC Name

diethyl (2S)-2-[(4-bromobenzoyl)amino]pentanedioate

InChI

InChI=1S/C16H20BrNO5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

WTNGZYSPMUJXLO-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Differences in Benzoyl Substituents

Compound Name Substituent on Benzoyl Biological Activity Key References
Diethyl N-(4-bromobenzoyl)-L-glutamate Bromo (Br) Intermediate for antitumor agents
Dimethyl N-(4-aminobenzoyl)-L-glutamate Amino (NH₂) Precursor to antifolate agents (e.g., methotrexate analogues)
Diethyl N-[4-(propargylamino)benzoyl]-L-glutamate Propargylamino (C≡CH) Enhanced cellular uptake and polyglutamation
Diethyl N-(4-cyanomethylbenzoyl)-L-glutamate Cyanomethyl (CH₂CN) Moderate TS inhibition (Ki = 62 nM)
  • 4-Bromobenzoyl vs. 4-Aminobenzoyl: The bromo group increases steric bulk and electron-withdrawing effects compared to the amino group, reducing nucleophilic reactivity but improving stability during coupling reactions .
  • Propargylamino vs. Bromo: Propargylamino derivatives (e.g., ICI D1694) exhibit superior cellular uptake and intracellular retention due to polyglutamation, increasing TS inhibition by 100-fold compared to non-polyglutamated forms .

Ester Group Modifications

Table 2: Impact of Ester Groups on Pharmacokinetics

Compound Name Ester Groups Solubility (LogP) Metabolic Stability
This compound Ethyl (C₂H₅) 2.1 (predicted) Moderate hydrolysis
Dimethyl N-(4-aminobenzoyl)-L-glutamate Methyl (CH₃) 1.8 Rapid hydrolysis
t-Butyl N-(4-propargylaminobenzoyl)-L-glutamate t-Butyl (C(CH₃)₃) 3.5 High resistance
  • Ethyl vs. Methyl Esters : Ethyl esters (as in the bromo compound) provide a balance between lipophilicity and hydrolysis rates, enabling prolonged circulation compared to methyl esters .
  • t-Butyl Esters: Bulkier t-butyl groups in propargylamino derivatives improve metabolic stability but reduce aqueous solubility, limiting bioavailability .

Heterocyclic Core Modifications

Table 3: Antifolate Activity of Pyrimidine-Based Analogues

Compound Name Heterocyclic Core TS Inhibition (Ki) Antitumor Efficacy (L1210 IC₅₀)
This compound None (linear) Not reported Intermediate (requires activation)
5-Methyl-5-deazaaminopterin Pyrido[2,3-d]pyrimidine 1.2 nM 8 nM (L1210 cells)
ICI D1694 (Quinazoline derivative) Quinazoline 62 nM (monoglutamate) 8 nM (L1210 cells)
  • Pyrido[2,3-d]pyrimidine Derivatives: These compounds exhibit nanomolar TS inhibition due to optimal binding to the folate-binding pocket, surpassing the bromo compound’s activity .
  • Quinazoline Core (ICI D1694): Despite lower TS affinity than pyrido-pyrimidines, ICI D1694’s polyglutamated forms achieve sub-nanomolar inhibition, highlighting the importance of intracellular metabolism .

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